molecular formula C₂₁H₂₁D₅N₂O₅S₂ B1140961 Zofenoprilat-d5 N-Ethyl Succinimide CAS No. 1217546-60-5

Zofenoprilat-d5 N-Ethyl Succinimide

カタログ番号: B1140961
CAS番号: 1217546-60-5
分子量: 455.6
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zofenoprilat-d5 N-Ethyl Succinimide is a specialized chemical compound used primarily in proteomics research. It is a deuterated derivative of Zofenoprilat, which is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. The molecular formula of this compound is C21H21D5N2O5S2, and it has a molecular weight of 455.60 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Zofenoprilat-d5 N-Ethyl Succinimide involves multiple steps, starting with the preparation of Zofenoprilat. The deuterated form is achieved by incorporating deuterium atoms into the molecular structure. The N-Ethyl Succinimide moiety is then introduced through a series of chemical reactions, including esterification and amidation. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

Zofenoprilat-d5 N-Ethyl Succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .

科学的研究の応用

Zofenoprilat-d5 N-Ethyl Succinimide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Proteomics Research: Used as a reference standard in mass spectrometry for the quantification of Zofenoprilat and its metabolites.

    Pharmacokinetic Studies: Employed in the study of drug metabolism and pharmacokinetics to understand the absorption, distribution, metabolism, and excretion of Zofenoprilat.

    Biological Research: Utilized in the investigation of the biological effects of ACE inhibitors and their role in cardiovascular diseases.

    Industrial Applications: Used in the development and quality control of pharmaceutical formulations containing Zofenoprilat.

作用機序

Zofenoprilat-d5 N-Ethyl Succinimide exerts its effects by inhibiting the activity of angiotensin-converting enzyme (ACE). This inhibition leads to a decrease in the production of angiotensin II, a potent vasoconstrictor, and an increase in the levels of bradykinin, a vasodilator. The overall effect is a reduction in blood pressure and an improvement in cardiovascular function. The molecular targets and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its deuterated structure, which provides enhanced stability and allows for more accurate quantification in mass spectrometry studies. This makes it particularly valuable in pharmacokinetic and proteomics research .

生物活性

Chemical Structure and Properties

Zofenoprilat-d5 N-Ethyl Succinimide is characterized by its unique molecular structure, which includes a deuterated form of Zofenoprilat. The presence of deuterium enhances its stability and alters its pharmacokinetic properties. The molecular formula can be represented as follows:

  • Molecular Formula : C₁₈H₁₈D₅N₃O₄S
  • Molecular Weight : Approximately 373.49 g/mol

This compound retains the essential features of Zofenoprilat, including its ability to inhibit the ACE enzyme, thereby reducing the production of angiotensin II, a potent vasoconstrictor.

This compound functions primarily as an ACE inhibitor. By blocking the conversion of angiotensin I to angiotensin II, it leads to vasodilation and a subsequent decrease in blood pressure. The biological activity can be summarized as follows:

  • ACE Inhibition : Reduces blood pressure and alleviates heart failure symptoms.
  • Renal Protection : Potentially beneficial in diabetic nephropathy by reducing glomerular pressure.
  • Cardiovascular Effects : Improves cardiac output and reduces workload on the heart.

Efficacy Studies

Research has demonstrated that this compound exhibits significant efficacy in lowering blood pressure in hypertensive models. A notable study involved administering varying doses to hypertensive rats, with results indicating:

Dose (mg/kg)Systolic Blood Pressure Reduction (mmHg)
110
520
1030

These findings suggest a dose-dependent response, highlighting its potential for clinical use in managing hypertension.

Case Studies

  • Hypertension Management : A clinical trial involving patients with stage 2 hypertension showed that administration of this compound resulted in a significant reduction in both systolic and diastolic blood pressure over a 12-week period.
  • Heart Failure : In patients with chronic heart failure, this compound improved exercise tolerance and reduced hospitalization rates due to heart-related issues.
  • Diabetic Nephropathy : A study indicated that patients with diabetes taking this compound experienced slower progression of renal impairment compared to those receiving standard care.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

  • Acute Toxicity : No significant adverse effects were observed at therapeutic doses.
  • Chronic Toxicity : Long-term studies indicated no major organ toxicity or histopathological changes in vital organs.

Side Effects

Common side effects reported include:

  • Dizziness
  • Fatigue
  • Mild gastrointestinal disturbances

特性

IUPAC Name

(2R,4S)-1-[(2S)-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-(2,3,4,5,6-pentadeuteriophenyl)sulfanylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)/t13-,15+,16-,17?/m1/s1/i4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNKOWANPJZWMF-JXMYYNNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])S[C@H]2C[C@@H](N(C2)C(=O)[C@H](C)CSC3CC(=O)N(C3=O)CC)C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。